molecular formula C5H7BrClNS B3022161 (2-bromothiophen-3-yl)methanamine Hydrochloride CAS No. 886460-60-2

(2-bromothiophen-3-yl)methanamine Hydrochloride

Cat. No.: B3022161
CAS No.: 886460-60-2
M. Wt: 228.54 g/mol
InChI Key: RPJGSRWWVZLZBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves a series of chemical reactions, often starting with a simple molecule and gradually adding complexity. The exact process would depend on the specific properties of the compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, or electron microscopy .


Chemical Reactions Analysis

The chemical reactions involving a compound can be studied using techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various laboratory tests .

Scientific Research Applications

(2-bromothiophen-3-yl)methanamine Hydrochloride is used in a variety of scientific research applications, including organic synthesis, pharmacology, and biochemistry. It is also used in the production of other compounds, such as quinolines and thiophenes. In organic synthesis, this compound is used as a reagent to synthesize other compounds. In pharmacology, it is used to study the effects of drugs on the body. In biochemistry, it is used to study the structure and function of proteins and other molecules.

Mechanism of Action

The exact mechanism of action of (2-bromothiophen-3-yl)methanamine Hydrochloride is not yet known. However, it is believed to interact with certain proteins and other molecules in the body. It may also interact with receptors in the brain, which could explain its effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to have an effect on the central nervous system, as well as on the cardiovascular system. It has also been shown to have an effect on the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

The advantages of using (2-bromothiophen-3-yl)methanamine Hydrochloride in laboratory experiments include its low cost, ease of synthesis, and versatility. It is also a relatively safe compound and does not require special equipment or conditions for its synthesis. The main limitation of using this compound in laboratory experiments is its lack of specificity. It is not specific to any particular molecule or receptor, so it may produce different effects depending on the context.

Future Directions

The future directions for (2-bromothiophen-3-yl)methanamine Hydrochloride include further research into its biochemical and physiological effects, as well as its potential applications in drug development and clinical trials. It could also be used to study the structure and function of proteins and other molecules. Additionally, further research could be done to explore its potential as an anti-cancer agent. Finally, further research could be done to explore its potential as a therapeutic agent for neurological and psychiatric disorders.

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicology studies. These studies assess the compound’s effects on living organisms and its potential risks to human health and the environment .

Properties

IUPAC Name

(2-bromothiophen-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS.ClH/c6-5-4(3-7)1-2-8-5;/h1-2H,3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJGSRWWVZLZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384181
Record name (2-bromothiophen-3-yl)methanamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157664-47-6
Record name (2-bromothiophen-3-yl)methanamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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